1-(Propylsulfonyl)piperidin-4-one

Descripción general

Descripción

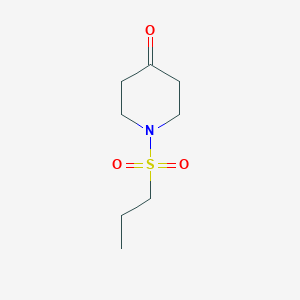

1-(Propylsulfonyl)piperidin-4-one is an organic compound with the molecular formula C8H15NO3S. It is a derivative of piperidin-4-one, where a propylsulfonyl group is attached to the nitrogen atom of the piperidine ring.

Métodos De Preparación

The synthesis of 1-(Propylsulfonyl)piperidin-4-one typically involves the reaction of piperidin-4-one with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Piperidin-4-one+Propylsulfonyl chloride→this compound

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Sulfonylation and Alkylation Reactions

The propylsulfonyl group participates in nucleophilic substitutions. A study demonstrated its alkylation using 1-propanesulfonyl chloride under basic conditions (DIEA/DCM at 0°C) to synthesize derivatives like 4-phenyl-1-(propylsulfonyl)piperidine-4-carbonitrile (yield: 98%) .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Reagent | 1-Propanesulfonyl chloride |

| Solvent | Dichloromethane (DCM) |

| Base | DIEA |

| Temperature | 0°C → RT |

| Reaction Time | 2–3 hours |

Hydrogenation and Reductive Amination

Catalytic hydrogenation with Raney-Ni under H₂ (55 psi) converts 1-(propylsulfonyl)piperidin-4-one oxime to enantiomeric amines (e.g., (S)-13) .

Key Data:

- Catalyst: Raney-Ni (3.0 g)

- Solvent: Ammonia-MeOH (2M)

- Pressure: 55 psi H₂

- Time: 48 hours

- Yield: 98% (racemic mixture)

- Resolution: Chiral HPLC separates (R)- and (S)-enantiomers .

Oxime Formation

The ketone reacts with hydroxylamine hydrochloride to form oxime derivatives, critical for further functionalization .

Procedure:

Condensation with Aromatic Aldehydes

3,5-Diylidene derivatives form via Knoevenagel-like condensations. For example:

- Reagents : 3-Methoxybenzaldehyde, glacial acetic acid

- Conditions : Dry HCl gas, 70–75°C

- Product : 3,5-Bis[(E)-3-methoxybenzylidene]-1-(propylsulfonyl)piperidin-4-one .

Spectroscopic Data:

| Parameter | Value |

|---|---|

| IR (C=O) | 1667–1678 cm⁻¹ |

| ¹H-NMR (olefinic H) | δ 7.73–7.97 (s, 2H) |

| ¹³C-NMR (CO) | δ 184.5–184.9 |

Antioxidant and Bioactive Modifications

Oxime derivatives show radical scavenging activity. Vanillin-derived analogs demonstrated:

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Sulfonylation | 1-Propanesulfonyl chloride, DIEA, DCM | 4-Substituted piperidines | 85–98% |

| Hydrogenation | Raney-Ni, H₂ (55 psi), NH₃-MeOH | Chiral amines | 98% |

| Oxime Formation | NH₂OH·HCl, ethanol, reflux | This compound oxime | 85–92% |

| Aldehyde Condensation | Aromatic aldehydes, dry HCl | 3,5-Diylidene derivatives | 70–86% |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-POP has been explored for its potential as a pharmaceutical agent . Its structure allows for interactions with various biological targets, making it a candidate for the development of drugs aimed at treating conditions such as schizophrenia and other neurological disorders. Research indicates that derivatives of 1-POP may function as glycine transporter inhibitors, which are relevant in the context of schizophrenia treatment .

Antioxidant Properties

Research has highlighted the antioxidant capabilities of 1-POP and its derivatives. Studies have shown that these compounds can act as free radical scavengers, potentially protecting cells from oxidative stress. For instance, novel derivatives of piperidin-4-one oxime esters have demonstrated significant antioxidant activity, suggesting their utility in preventing oxidative damage in various biological systems .

Antimicrobial Activity

The antimicrobial properties of 1-POP have also been investigated. Studies have assessed its effectiveness against a range of bacteria and fungi, revealing promising results that indicate its potential as an antimicrobial agent. Understanding the mechanisms through which 1-POP exerts these effects is crucial for developing new treatments for infections caused by resistant strains of microbes .

Case Study: Antioxidant Activity

A study published in "ResearchGate" explored the antioxidant properties of various piperidin-4-one derivatives, including those derived from 1-POP. The findings indicated that these compounds effectively reduced oxidative stress markers in vitro, showcasing their potential as therapeutic agents for conditions associated with oxidative damage .

Case Study: Antimicrobial Efficacy

Another research effort investigated the antimicrobial efficacy of 1-POP against several pathogenic microorganisms. The results demonstrated significant inhibition of microbial growth, suggesting that this compound could be developed into a new class of antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 1-(Propylsulfonyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex .

Comparación Con Compuestos Similares

1-(Propylsulfonyl)piperidin-4-one can be compared with other piperidine derivatives, such as:

Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.

Piperidin-4-one: The parent compound of this compound, which lacks the propylsulfonyl group.

1-(Methylsulfonyl)piperidin-4-one: A similar compound where the propyl group is replaced with a methyl group.

The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Actividad Biológica

1-(Propylsulfonyl)piperidin-4-one is a chemical compound recognized for its unique structural features and potential pharmacological applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by a piperidine ring with a propylsulfonyl group at the nitrogen atom and a ketone functional group at the 4-position. Its molecular formula is C₈H₁₅NO₂S. The sulfonyl substitution enhances its biological activity, making it a significant subject of study in medicinal chemistry.

Pharmacological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

- Antiviral Effects : Some derivatives have been studied for their potential in treating viral infections, including HIV.

- Neuroactive Properties : Its derivatives are being explored for their effects on neurotransmitter systems, particularly in models of schizophrenia and other neuropsychiatric disorders.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Glycine Transport Inhibition : Research has indicated that compounds related to this class can inhibit glycine transporters (GlyT-1), which may ameliorate cognitive deficits in schizophrenia models .

- Receptor Binding : The compound may act as a ligand for specific receptors, modulating their signaling pathways and influencing physiological responses.

Synthesis and Derivatives

Several methods have been developed for synthesizing this compound. Notably, its oxime derivative has been utilized in proteomics research, indicating its versatility in various scientific applications .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Ethanesulfonyl)piperidin-4-one | Similar piperidine core with an ethanesulfonyl group | Different sulfonyl chain length affecting reactivity |

| N-[4-(Morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl]methylbenzamide | Contains morpholine and benzamide groups | Enhanced receptor selectivity due to additional moieties |

| Piperidin-4-one | Base structure without sulfonyl substitution | Lacks the specific biological activities associated with sulfonated derivatives |

The table above illustrates the structural diversity among compounds related to this compound, emphasizing how variations in functional groups can influence biological activity.

Case Studies and Research Findings

Research studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Studies : In vitro studies have demonstrated that derivatives can inhibit the growth of various cancer cell lines, suggesting their utility as anticancer agents.

- Neuropharmacological Research : Animal model studies indicate that compounds in this class may improve cognitive function and reduce symptoms associated with schizophrenia when tested against established models .

Propiedades

IUPAC Name |

1-propylsulfonylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVPDHSSLFILML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610100 | |

| Record name | 1-(Propane-1-sulfonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145729-18-6 | |

| Record name | 1-(Propane-1-sulfonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.